molecular formula C11H23NO4 B2680649 tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate CAS No. 1221342-68-2

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate

Cat. No.: B2680649
CAS No.: 1221342-68-2
M. Wt: 233.308
InChI Key: CQCUEYQRQNDGLF-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate is a tert-butyl ester derivative featuring a 2,2-dimethoxyethylamine substituent at the β-position of the propanoate backbone. While the compound name provided in the question omits the "2-methyl" group, literature predominantly describes the 2-methyl variant (CAS 1221341-84-9) with the molecular formula C₁₂H₂₅NO₄ and a molecular weight of 247.33 . This compound is synthesized under controlled conditions, yielding high purity (≥97%) suitable for pharmaceutical research and quality control . Its tert-butyl ester group serves as a protective moiety for carboxylic acids, while the dimethoxyethylamine chain enhances solubility and modulates reactivity in synthetic pathways .

Properties

IUPAC Name

tert-butyl 3-(2,2-dimethoxyethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4/c1-11(2,3)16-9(13)6-7-12-8-10(14-4)15-5/h10,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCUEYQRQNDGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate can be synthesized through a multi-step process involving the reaction of tert-butyl acrylate with 2,2-dimethoxyethylamine. The reaction typically proceeds under mild conditions, often in the presence of a base such as triethylamine, and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound tert-butyl 3-[(2,2-dimethoxyethyl)amino]propanoate has the following chemical formula:

  • Molecular Formula : C11_{11}H23_{23}N2_{2}O4_{4}
  • CAS Number : 756525-95-8

This compound features a tert-butyl group and a dimethoxyethyl amino moiety, which contribute to its stability and solubility in various solvents.

Scientific Research Applications

  • Pharmaceutical Development
    • Antiviral Agents : The compound has been explored for its potential as an antiviral agent. Studies have indicated that derivatives of similar structures can inhibit viral replication by targeting specific viral enzymes .
    • Antibacterial Properties : Research has shown that related compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties, making it a candidate for antibiotic development .
  • Drug Delivery Systems
    • Prodrug Formulations : The stability of the tert-butyl group allows for the design of prodrugs that can release active pharmaceutical ingredients in a controlled manner. This approach enhances bioavailability and therapeutic efficacy .
    • Nanoparticle Conjugates : The compound can be conjugated with nanoparticles to improve targeted delivery of drugs to specific tissues or cells, potentially reducing side effects associated with systemic administration .
  • Biochemical Research
    • Enzyme Inhibition Studies : The compound's ability to interact with various enzymes makes it useful in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms .
    • Cell Culture Experiments : Its solubility profile allows for use in cell culture studies to evaluate cytotoxicity and cellular uptake mechanisms, which are critical for assessing the safety and efficacy of new drugs .

Case Studies

StudyObjectiveFindings
Study on Antiviral ActivityEvaluate efficacy against viral replicationDemonstrated significant inhibition of viral replication in vitro, suggesting potential as a therapeutic agent .
Antibacterial Activity AssessmentTest against various bacterial strainsExhibited broad-spectrum antibacterial activity, particularly against multidrug-resistant strains .
Prodrug Development ResearchDesign stable formulations for enhanced deliveryDeveloped a prodrug variant that showed improved pharmacokinetic properties compared to the parent compound .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s ester and amino groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a systematic comparison of tert-butyl 3-[(2,2-dimethoxyethyl)amino]propanoate with analogous tert-butyl propanoate derivatives, focusing on structural features, synthesis, and applications.

Table 1: Comparative Analysis of tert-Butyl Propanoate Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Features Synthesis Yield/Purity Key Applications/Properties References
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate (1221341-84-9) C₁₂H₂₅NO₄ 247.33 2-Methyl group, 2,2-dimethoxyethylamine ≥97% purity Pharmaceutical intermediates
tert-Butyl 3-[2-(2-aminoethoxy)ethoxy]propanoate (756525-95-8) C₁₁H₂₃NO₄ 233.31 2-(2-Aminoethoxy)ethoxy chain Not reported Drug delivery (PEG-like solubility)
tert-Butyl 3-((2-(tert-butoxy)-2-oxoethyl)(methyl)amino)propanoate C₁₃H₂₅NO₅ 275.34 Methyl-carboxymethyl-tert-butoxyethyl group 90% yield Metal-binding iminodiacetic acid precursors
tert-Butyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate (1221341-58-7) C₁₃H₂₁NO₃ 239.31 Furan-2-ylmethylamine, 2-methyl group Not reported Heterocyclic chemistry intermediates
tert-Butyl 3-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)propanoate C₁₃H₂₅N₃O₅ 303.35 Azide-functionalized ethoxy chain ~1.27 mmol scale Biocompatible Cu(I)-microdevices (click chemistry)
tert-Butyl 3-(3-trifluoromethylphenyl)-2-(diphenylmethyleneamino)propanoate C₂₇H₂₈F₃NO₂ 463.51 Trifluoromethylphenyl, diphenylmethyleneamine Not reported Fluorinated bioactive molecule synthesis
tert-Butyl (2S)-3-(3-acetamido-3-methyl-2-oxo-2,3-dihydrobenzofuran-5-yl)-2-(((benzyloxy)carbonyl)amino)propanoate C₂₆H₃₁N₂O₇ 483.21 Benzofuran-acetamido-benzyloxycarbonyl groups 14% yield Peptide/protein conjugation

Key Findings

Structural and Functional Diversity: The 2,2-dimethoxyethylamine group in the target compound provides polar, electron-rich properties, contrasting with the azidoethoxy (click chemistry-ready ) or furan-methyl (heterocyclic reactivity ) groups in analogs.

Synthetic Efficiency: High-yield synthesis (>90%) is achievable for compounds like tert-butyl 3-((2-(tert-butoxy)-2-oxoethyl)(methyl)amino)propanoate, whereas complex derivatives (e.g., benzofuran-containing ) exhibit lower yields (14%) due to multi-step functionalization.

Applications: The target compound’s ≥97% purity makes it ideal for pharmaceutical quality control, whereas azide-functionalized analogs are tailored for biocompatible material synthesis. Iminodiacetic acid derivatives demonstrate utility in metal chelation, a property absent in the target compound.

Physicochemical Properties :

  • The dimethoxyethylamine chain likely improves aqueous solubility compared to tert-butoxy-carboxymethyl analogs , though less than PEG-like ethoxy chains .
  • Fluorinated derivatives (e.g., trifluoromethylphenyl ) exhibit enhanced metabolic stability and lipophilicity, contrasting with the target’s polar profile.

Biological Activity

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]propanoate is an organic compound classified as an ester and amine. It features a tert-butyl ester group and an amino group substituted with a 2,2-dimethoxyethyl moiety. This compound has garnered interest in various fields, particularly in biological and chemical research due to its unique structural properties and potential applications.

The molecular formula of this compound is C11H23NO3, indicating the presence of both hydrophobic (tert-butyl) and hydrophilic (dimethoxyethyl) components. This dual nature may influence its solubility and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The ester and amino groups can participate in:

  • Hydrogen Bonding : Facilitating interactions with biological molecules.
  • Electrostatic Interactions : Influencing binding affinity.
  • Covalent Modifications : Potentially altering the activity of target proteins.

These interactions may modulate various biological pathways, making the compound a useful probe in biochemical assays and enzyme-substrate studies .

Enzyme Interaction Studies

Research indicates that this compound can be employed in studies examining enzyme-substrate interactions. The compound's structure allows it to act as a substrate or inhibitor for specific enzymes, which can provide insights into metabolic pathways and regulatory mechanisms .

Case Study 1: Enzyme Inhibition

In a study evaluating the inhibitory effects of various compounds on acetylcholinesterase (AChE), related esters demonstrated varying degrees of inhibition. Compounds with bulky groups similar to those found in this compound exhibited enhanced binding affinity due to steric effects, leading to longer durations of action against target enzymes .

Case Study 2: Antioxidant Properties

Research into similar compounds has indicated that they possess antioxidant activities, which could be beneficial in mitigating oxidative stress in biological systems. Compounds were tested for their ability to inhibit lipid peroxidation and showed significant protective effects in cellular models .

Comparative Analysis

Compound TypeBiological ActivityMechanism
This compound Enzyme-substrate interactions; potential antimicrobial activityHydrogen bonding; electrostatic interactions
Related Esters Antimicrobial against MRSA; antioxidant propertiesEnzyme inhibition; membrane penetration

Q & A

Basic: What are the key synthetic methodologies for preparing tert-butyl 3-[(2,2-dimethoxyethyl)amino]propanoate?

Methodological Answer:
The synthesis typically involves two critical steps: (1) introduction of the (2,2-dimethoxyethyl)amino group and (2) tert-butyl esterification.

  • Amination Step : Methyl 3-((2,2-dimethoxyethyl)amino)propanoate (a precursor) can be synthesized via microwave-assisted condensation of phenyl methoxycarbamate with methyl 3-((2,2-dimethoxyethyl)amino)propanoate in acetonitrile, catalyzed by i-Pr2NEt. This yields intermediates with high efficiency (95% yield) after purification by flash chromatography .
  • tert-Butylation : A tert-butyl ester group can be introduced using bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst in CH2Cl2 at 0°C. For example, analogous tert-butyl esters (e.g., tert-butyl 3-phenylpropanoate) are synthesized with 76% yield after 16 hours, followed by extraction and column chromatography .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:
Key techniques include:

  • <sup>1</sup>H and <sup>13</sup>C NMR : For structural confirmation. For example, tert-butyl 3-(phenylamino)propanoate derivatives show characteristic signals: δ = 1.48 ppm (tert-butyl CH3), 2.54 ppm (propanoate CH2), and aromatic protons at 6.63–7.23 ppm. <sup>13</sup>C NMR confirms carbonyl (172.0 ppm) and tert-butyl (28.4 ppm) groups .
  • UPLC-MS : To verify molecular weight and purity. A molecular ion peak at m/z 222.3 ([M + H]<sup>+</sup>) aligns with calculated values for analogous esters .

Advanced: How can researchers optimize reaction yields for this compound synthesis?

Methodological Answer:
Yield optimization requires:

  • Catalyst Selection : Tf2NH (0.012 mmol) in CH2Cl2 improves tert-butylation efficiency compared to weaker acids. Lower catalyst loading may reduce side reactions .
  • Reaction Time and Temperature : Extended stirring (16 hours at 0°C) ensures complete esterification, while higher temperatures risk decomposition .
  • Purification Strategies : Gradient flash chromatography (e.g., hexane:EtOAc from 20:1 to 10:1) effectively separates the product from unreacted starting materials .

Advanced: What are common byproducts during synthesis, and how are they identified?

Methodological Answer:
Byproducts arise from:

  • Incomplete Amination : Unreacted phenyl methoxycarbamate may persist, detectable via UPLC-MS (m/z discrepancies) .
  • Oxidation or Dimerization : Reactions with thionyl chloride (SOCl2) can generate unexpected products like 3,3',5,5'-tetra(tert-butyl)diphenoquinone, identified by LC-MS and <sup>1</sup>H NMR shifts (e.g., aromatic proton splitting) .
  • Hydrolysis : Trace water hydrolyzes the tert-butyl ester to the carboxylic acid, detectable by IR (broad O-H stretch at ~3000 cm<sup>-1</sup>) .

Advanced: How to design mechanistic studies for reactions involving this compound?

Methodological Answer:
Mechanistic insights can be gained via:

  • Isotopic Labeling : Use <sup>18</sup>O-labeled tert-butanol to trace esterification pathways .
  • Kinetic Profiling : Monitor reaction progress by <sup>1</sup>H NMR (e.g., disappearance of starting material protons) at varying temperatures to calculate activation energies .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict transition states for amination or esterification steps, validated by experimental kinetics .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Storage : Store below -20°C in anhydrous conditions (e.g., sealed vials with molecular sieves) to prevent hydrolysis .
  • Stability Tests : Periodic <sup>1</sup>H NMR analysis detects degradation (e.g., loss of tert-butyl signal). LC-MS monitors molecular weight shifts indicative of decomposition .

Advanced: How to resolve contradictions in spectral data for this compound?

Methodological Answer:

  • Artifact Identification : For example, NMR signals at δ = 3.41 ppm (H-3) in tert-butyl 3-(phenylamino)propanoate may split due to rotameric equilibria. Variable-temperature NMR (e.g., 25°C to -40°C) resolves dynamic effects .
  • Cross-Validation : Compare experimental data with computed <sup>13</sup>C NMR shifts (e.g., using ACD/Labs or ChemDraw) to confirm assignments .

Basic: What are the applications of this compound in peptide synthesis?

Methodological Answer:
The compound serves as:

  • Amino Acid Precursor : The (2,2-dimethoxyethyl)amino group can be deprotected to generate primary amines for peptide coupling .
  • Protecting Group : The tert-butyl ester shields carboxylic acids during solid-phase synthesis, removed later via TFA cleavage .

Advanced: How to troubleshoot regioselectivity issues in amination reactions?

Methodological Answer:

  • Steric and Electronic Control : Use bulky bases (e.g., i-Pr2NEt) to direct amination to the less hindered propanoate position .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of the amino group, improving regioselectivity .

Advanced: What analytical methods validate the enantiomeric purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA with hexane:IPA (90:10) to resolve enantiomers. Retention time discrepancies confirm purity .
  • Optical Rotation : Compare [α]D<sup>20</sup> values with literature (e.g., tert-butyl (3R)-3-amino-3-phenylpropanoate has specific rotation data) .

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